

Application Notes and Protocols for Isoviolanthin Extraction from Dendrobium officinale Leaves

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Compound of Interest		
Compound Name:	Isoviolanthin	
Cat. No.:	B1494805	Get Quote

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Abstract

This document provides a detailed protocol for the extraction and quantification of **isoviolanthin**, a bioactive flavonoid glycoside, from the leaves of Dendrobium officinale. The protocol outlines a reflux extraction method using aqueous ethanol, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC). Optimized extraction parameters and expected yields are presented in tabular format for clarity. Furthermore, a diagram of the experimental workflow is provided, along with an illustration of the signaling pathways influenced by **isoviolanthin**, to support further research and drug development applications.

Introduction

Dendrobium officinale, a valued herb in traditional medicine, is a rich source of various bioactive compounds, including polysaccharides, alkaloids, and flavonoids.[1] The leaves of this plant, often considered a byproduct, are a significant source of flavonoids, with **isoviolanthin** being a key constituent.[1][2] **Isoviolanthin** has garnered scientific interest for its potential therapeutic properties, including its ability to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[3][4] This document presents a comprehensive protocol for the efficient



extraction and analysis of **isoviolanthin** from Dendrobium officinale leaves, aimed at facilitating further pharmacological investigation and drug discovery.

Experimental Protocols Materials and Equipment

- Dried Dendrobium officinale leaf powder
- Ethanol (analytical grade)
- Petroleum ether (60-90 °C)
- · Ethyl acetate
- n-Butanol
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Isoviolanthin standard (analytical standard)
- Reflux extraction apparatus
- Rotary evaporator
- Separatory funnel
- Column chromatography setup (Silica gel or other appropriate stationary phase)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
- Analytical balance
- Filtration apparatus (gauze and 0.45 μm membrane filters)



Extraction of Crude Isoviolanthin

This protocol is adapted from established methods for flavonoid extraction from Dendrobium officinale leaves.

- Preparation of Plant Material: Dry the leaves of Dendrobium officinale at 60 °C in an oven and grind them into a fine powder.
- Reflux Extraction:
 - Accurately weigh the dried leaf powder.
 - Add 78% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).
 - Perform reflux extraction for 2 hours. For a more exhaustive extraction, the process can be repeated up to six times. A common practice is to repeat the extraction three times.
- Filtration and Concentration:
 - Filter the extract through gauze to remove solid plant material.
 - Combine the filtrates from all extraction cycles.
 - Concentrate the combined filtrate using a rotary evaporator until a thick paste is obtained.

Purification of Isoviolanthin

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate **isoviolanthin**.

- Solvent Partitioning:
 - Suspend the crude extract paste in distilled water.
 - Transfer the suspension to a separatory funnel.
 - Add two volumes of petroleum ether (60-90 °C) and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step as necessary.



- Subsequently, perform liquid-liquid extraction with ethyl acetate to separate flavonoids of lower polarity.
- Finally, extract the aqueous layer with n-butanol to isolate more polar flavonoid glycosides, including isoviolanthin.
- Column Chromatography:
 - Concentrate the n-butanol fraction to dryness.
 - Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
 - Load the concentrated sample onto a pre-packed silica gel column.
 - Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isoviolanthin.
 - Combine the fractions rich in **isoviolanthin** and concentrate them to yield the purified compound.

Quantification of Isoviolanthin by HPLC

The following HPLC method can be used for the quantitative analysis of **isoviolanthin** in the extracts.

- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of isoviolanthin standard in methanol.
 - Create a series of standard solutions of different concentrations by diluting the stock solution.
 - Dissolve a precisely weighed amount of the dried extract or purified sample in methanol and filter through a 0.45 μm membrane filter.



• HPLC Conditions:

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.
 A specific gradient can be optimized for better separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 340 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
- · Calibration and Quantification:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A typical regression equation for isoviolanthin is y = 9.7296x + 59.31 (R² = 0.9968), where y is the peak area and x is the concentration in mg/L.
 - Inject the sample solution and determine the peak area corresponding to isoviolanthin.
 - Calculate the concentration of **isoviolanthin** in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of flavonoids in Dendrobium officinale leaves.

Table 1: Optimized Extraction Parameters for Total Flavonoids



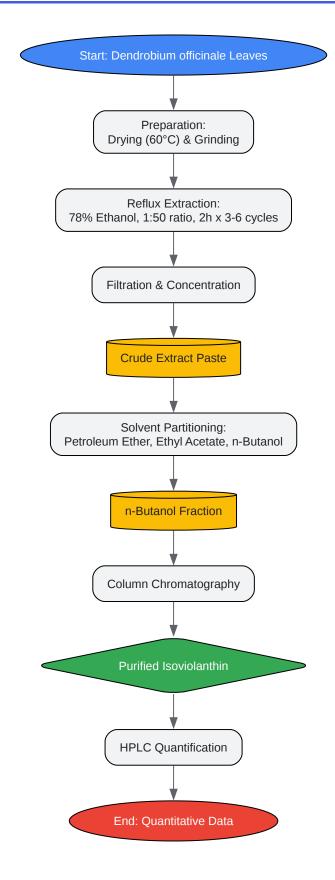
Parameter	Optimal Value	Reference
Ethanol Concentration	78%	
Solid-to-Liquid Ratio	1:50 g/mL	_
Extraction Time	2 hours	_
Number of Extractions	6	_

Table 2: Content of Flavonoids in Dendrobium officinale Leaves

Compound	Content (mg/g dry weight)	Notes	Reference
Total Flavonoids	7.66 - 9.50	Varies based on plant source	
Total Flavonoids	Up to 35 mg per 50 mL extract	Under optimized conditions	
Isoviolanthin and other flavonoid glycosides	1.6378 - 2.0642	Varies with harvesting season	_

Visualizations Experimental Workflow



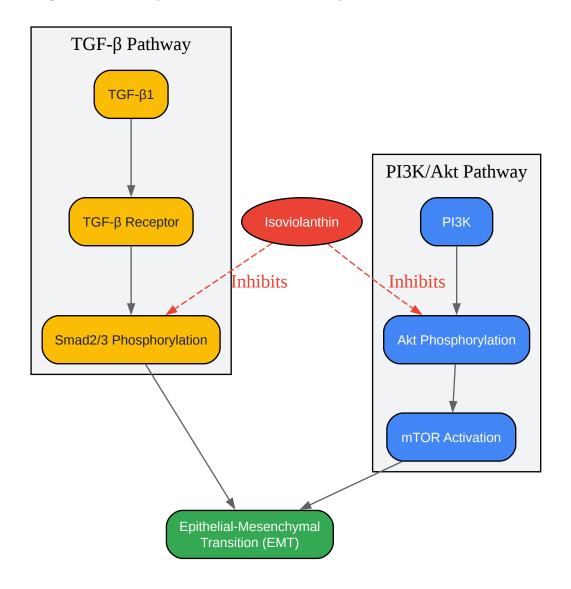


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Caption: Workflow for **Isoviolanthin** Extraction and Quantification.



Signaling Pathways Modulated by Isoviolanthin



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Caption: Isoviolanthin's Inhibition of EMT-related Signaling Pathways.

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